4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 313701-93-8
VCID: VC1979035
InChI: InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17)
SMILES: CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

CAS No.: 313701-93-8

Cat. No.: VC1979035

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid - 313701-93-8

Specification

CAS No. 313701-93-8
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
IUPAC Name 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid
Standard InChI InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17)
Standard InChI Key WAYCNXGAKFXIKA-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C
Canonical SMILES CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C

Introduction

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a heterocyclic organic compound characterized by a pyrrole ring substituted with methyl groups and a hydroxybenzoic acid moiety. This compound has garnered attention in pharmaceutical and biochemical research due to its unique structural features and diverse biological activities. Below is a detailed analysis of its properties, applications, and research findings.

Molecular Formula and Key Identifiers

PropertyValueSource
IUPAC Name4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acidPubChem
CAS Number5987-00-8PubChem
Molecular FormulaC₁₃H₁₃NO₃PubChem
Molecular Weight231.25 g/molPubChem
SMILESCC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)CPubChem
InChI KeyWAYCNXGAKFXIKA-UHFFFAOYSA-NPubChem

Structural Features

  • Pyrrole ring: Substituted with methyl groups at positions 2 and 5.

  • Hydroxybenzoic acid moiety: Provides acidity and hydrogen-bonding capacity.

Biological Activities and Research Findings

Anti-Virulence Activity Against Mycobacterium tuberculosis

  • Target: Protein tyrosine phosphatase PtpA, critical for disrupting phagosome acidification and maturation in host cells .

  • Mechanism: Inhibits PtpA activity, impairing bacterial survival in macrophages .

  • Phase: Preclinical (in vitro) .

Enhancement of Monoclonal Antibody (mAb) Production

  • Application: Used in recombinant Chinese hamster ovary (CHO) cell cultures to boost mAb yields .

  • Mechanism:

    • Suppresses cell growth, redirecting metabolic resources toward mAb synthesis .

    • Increases cell-specific glucose uptake rate and intracellular ATP levels .

    • Modulates N-glycan profiles (e.g., reduces galactosylation) .

Key Findings from Fed-Batch Cultures

ParameterEffect of CompoundFold Change vs. Control
mAb TiterIncreased1.5–2.2×
Cell-Specific ProductivityEnhanced2.2×
ViabilityMaintained (>80%)

Structure-Activity Relationship (SAR)

  • Active Moiety: 2,5-Dimethylpyrrole is critical for bioactivity .

  • Inactive Derivatives: Pyrrole, 2,5-dimethylpyrrolidine, and alkylated pyrroles showed no significant effects .

Applications in Research and Industry

Pharmaceutical Development

  • Antibacterial Agents: Potential lead compound for tuberculosis therapeutics .

  • Biomanufacturing: Enhances mAb production in industrial cell cultures .

Synthetic Chemistry

  • Building Block: Used to synthesize complex molecules (e.g., benzamide derivatives) .

  • Material Science: Explored for optical/electronic materials due to conjugated π-system .

Pharmacokinetic Predictions

  • GI Absorption: High.

  • BBB Permeability: Yes.

SupplierCatalog NumberQuantityPrice
Santa Cruz Biotechnologysc-314230500 mg$1,632

Challenges and Future Directions

  • Toxicity: Alkylated pyrrole derivatives reduce cell viability, necessitating structural optimization .

  • Glycan Modulation: Requires further study to balance productivity and product quality .

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